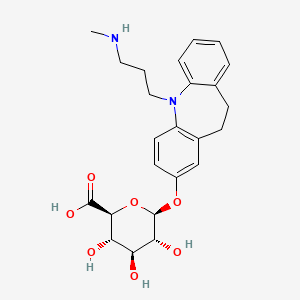
(1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone” is an impurity of Demiditraz, which is an acaricide agent . It has a molecular formula of C19H18N2O and a molecular weight of 290.36 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular weight is known to be 290.36 .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- A versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been developed, showcasing its potential for various scientific applications (Zhan et al., 2019).
- Novel thieno[2,3-b]-thiophene derivatives have been synthesized, indicating the compound's utility in developing new materials or molecular structures (Mabkhot et al., 2010).
Antibacterial Applications
- A study on 1-(aryl)-2-(1H-imidazol-1-yl)methanones revealed significant antibacterial activity, suggesting its potential use in antibiotic development (Chandra et al., 2020).
Structural and Binding Analysis
- Research on the crystal structure of related compounds, such as (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone, highlights its significance in understanding molecular interactions and designing new compounds (Sokol et al., 2011).
Antiproliferative Activities in Cancer Research
- Synthesis of new conjugates similar to (1-Benzyl-1H-Imidazol-2-yl)(2,3-Dimethylphenyl)Methanone demonstrated considerable cytotoxicity against various human cancer cell lines, making them promising candidates for cancer treatment (Mullagiri et al., 2018).
Luminescence Sensing
- Novel lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylates exhibited fluorescence sensing capabilities, suggesting applications in chemical detection and analysis (Shi et al., 2015).
Fluorescence Properties and Probe Development
- Research on the synthesis and fluorescence properties of related compounds indicates potential for developing new fluorescent probes, useful in various scientific fields (Wen-yao, 2012).
Optical and Electrical Properties
- Studies on the synthesis and characterization of oligobenzimidazoles related to the compound show significant optical and electrical properties, making them suitable for use in electronic and optoelectronic devices (Anand & Muthusamy, 2018).
Eigenschaften
CAS-Nummer |
944267-48-5 |
|---|---|
Produktname |
(1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone |
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)


